Isoaminile cyclamate

Description

Propriétés

IUPAC Name |

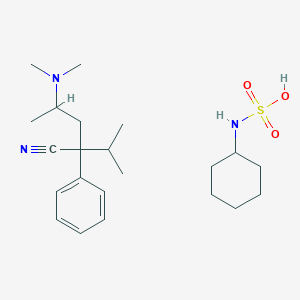

cyclohexylsulfamic acid;4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.C6H13NO3S/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15;8-11(9,10)7-6-4-2-1-3-5-6/h6-10,13-14H,11H2,1-5H3;6-7H,1-5H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVYDCJKWVXJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905721 | |

| Record name | Cyclohexylsulfamic acid--4-(dimethylamino)-2-phenyl-2-(propan-2-yl)pentanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-36-2 | |

| Record name | Sulfamic acid, N-cyclohexyl-, compd. with α-[2-(dimethylamino)propyl]-α-(1-methylethyl)benzeneacetonitrile (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoaminile cyclamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylsulfamic acid--4-(dimethylamino)-2-phenyl-2-(propan-2-yl)pentanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylsulphamic acid, compound with α-[2-(dimethylamino)propyl]-α-isopropylbenzene-1-acetonitrile (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMINILE CYCLAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4055851484 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Isoaminile Cyclamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on isoaminile, particularly its cyclamate salt, is limited, with the most detailed mechanistic studies dating back several decades. This guide is a comprehensive summary of the existing data.

Executive Summary

Isoaminile is a centrally acting antitussive agent which also exhibits significant peripheral anticholinergic activity. The core mechanism of action, as elucidated by available research, is the blockade of autonomic ganglia through competitive antagonism at both nicotinic and muscarinic acetylcholine receptors. This dual receptor blockade is a less common characteristic for ganglion-blocking agents. While its efficacy as a cough suppressant is attributed to a central mechanism, the precise molecular targets and pathways for this central action are not well-documented in the available literature. The role of the cyclamate salt in the overall mechanism of action is also not specifically detailed. This document synthesizes the foundational pharmacological data for isoaminile, focusing on its anticholinergic properties, and presents the experimental protocols used in these key studies.

Core Mechanism of Action: Ganglionic Blockade

The primary characterized mechanism of action for isoaminile is the inhibition of neurotransmission at autonomic ganglia. This is achieved by blocking the two main types of acetylcholine receptors present at these sites:

-

Antinicotinic Action: Isoaminile inhibits the depolarization of postganglionic neurons induced by acetylcholine acting on nicotinic receptors. This action is similar to that of classic ganglion blockers like hexamethonium.

-

Antimuscarinic Action: Uniquely, isoaminile also blocks the muscarinic receptors present within the ganglia, which are involved in modulating ganglionic transmission.

This dual antagonism disrupts the outflow of both sympathetic and parasympathetic nervous signals. Experimental evidence suggests that isoaminile has a greater potency for muscarinic receptors within the ganglia compared to nicotinic receptors.[1]

Signaling Pathway of Ganglionic Transmission and Isoaminile's Intervention

The following diagram illustrates the points of intervention by isoaminile in a sympathetic ganglion.

Quantitative Data Summary

Precise quantitative data such as IC50 or pA2 values for isoaminile are not available in the reviewed literature. However, in vivo studies have established effective dose ranges for its ganglion-blocking effects.[1]

| Pharmacological Effect | Animal Model | Effective Dose Range (intravenous) | Agonist(s) Blocked | Receptor Type Targeted |

| Blockade of Muscarinic Effects | Cat, Dog | 2-4 mg/kg | McN-A-343 | Muscarinic |

| Blockade of Nicotinic Effects | Cat, Dog | ≥ 10 mg/kg | Nicotine, Acetylcholine (high dose) | Nicotinic |

| Inhibition of Ganglionic Transmission (Nictitating Membrane) | Cat | 10-20 mg/kg | Preganglionic Nerve Stimulation | Nicotinic & Muscarinic |

| Inhibition of Ganglionic Transmission (Splanchnic Nerve) | Dog | > 10 mg/kg | Splanchnic Nerve Stimulation | Nicotinic & Muscarinic |

Experimental Protocols

The following methodologies are based on the work by Bastos and Ramos (1970), which established the ganglion-blocking activity of isoaminile.[1]

Nictitating Membrane and Cervical Sympathetic Ganglion Stimulation in Cats

-

Objective: To assess the effect of isoaminile on ganglionic transmission by observing the contraction of the nictitating membrane in response to various stimuli.

-

Animal Model: Cats (n=5) anesthetized with sodium pentobarbital (30 mg/kg, i.p.).

-

Procedure:

-

Surgical preparation for recording blood pressure and contractions of the nictitating membrane.

-

Placement of electrodes on the pre- or post-ganglionic cervical sympathetic nerve.

-

Delivery of electrical stimuli (2 V, 15 Hz, 0.5 msec duration) to elicit contraction of the nictitating membrane.

-

Intravenous administration of ganglionic stimulants (nicotine, McN-A-343) and adrenaline to induce contraction.

-

Administration of isoaminile at various doses, followed by re-application of electrical and chemical stimuli to observe any inhibitory effects.

-

-

Workflow Diagram:

Workflow for the nictitating membrane experiment.

Splanchnic Nerve Stimulation in Dogs

-

Objective: To evaluate isoaminile's effect on sympathetic outflow to the vasculature by measuring blood pressure changes upon splanchnic nerve stimulation.

-

Animal Model: Dogs (n=5) anesthetized with sodium pentobarbital (30 mg/kg, i.v.).

-

Procedure:

-

Surgical preparation for recording arterial blood pressure with a mercury manometer.

-

Exposure and dissection of the splanchnic nerve at the left hypochondrium.

-

Electrical stimulation of the splanchnic nerve (2-4 V, 15 Hz, 0.5 msec duration) to induce a hypertensive response.

-

Intravenous administration of adrenaline as a control for post-ganglionic adrenergic response.

-

Administration of isoaminile at various doses, followed by re-stimulation of the splanchnic nerve to measure any reduction in the pressor effect.

-

Central Antitussive Mechanism

Isoaminile is classified as a centrally acting antitussive. This implies that it acts on the cough center in the brainstem to suppress the cough reflex. However, the specific receptors and signaling pathways involved in this central action are not well-defined in the available scientific literature. There is no established direct mechanistic link between its peripheral ganglion-blocking activity and its central antitussive effect.

The Role of the Cyclamate Moiety

The therapeutic form of isoaminile is often the cyclamate salt. Pharmacological data specifically characterizing the influence of the cyclamate moiety on the drug's absorption, distribution, metabolism, excretion, or overall efficacy is not available. Cyclamate as an independent entity is known as an artificial sweetener and is metabolized to a limited extent to cyclohexylamine. Whether this has any bearing on the activity of isoaminile cyclamate is unknown.

Conclusion

The core, well-documented mechanism of action for isoaminile is the blockade of autonomic ganglia through a dual antagonism of both nicotinic and muscarinic receptors. This activity has been demonstrated through in vivo animal experiments involving stimulation of sympathetic nerves and ganglia. While effective as a central antitussive, the molecular basis for this action remains to be elucidated. Further research would be required to provide more precise quantitative data on its receptor affinities and to draw a definitive link between its peripheral and central mechanisms.

References

Isoaminile: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally acting antitussive agent with a complex pharmacological profile. Structurally similar to methadone, it exhibits additional anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic receptors.[1][2][3] This dual mechanism of action contributes to its clinical effects and distinguishes it from other antitussive agents. This document provides a comprehensive overview of the available pharmacological data on isoaminile, including its mechanism of action, and known qualitative effects. Due to the limited availability of public domain data, quantitative metrics for receptor affinity, pharmacokinetics, and detailed in-vivo efficacy are not extensively detailed. This guide aims to consolidate the existing knowledge and identify areas where further research is required.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile | Wikipedia |

| Molecular Formula | C₁₆H₂₄N₂ | PubChem |

| Molar Mass | 244.382 g·mol⁻¹ | Wikipedia |

| CAS Number | 77-51-0 | PubChem |

| Synonyms | Peracon, Dimyril, Isoaminil | DrugBank, PubChem |

Pharmacodynamics: Mechanism of Action

Isoaminile's primary pharmacological effect is the suppression of the cough reflex, which is mediated centrally. In addition to this primary effect, isoaminile demonstrates significant anticholinergic activity.

Antitussive Effect

The precise central mechanism for isoaminile's antitussive action is not fully elucidated in the available literature. However, it is categorized as a centrally acting cough suppressant.[2][4]

Anticholinergic Effects

Isoaminile acts as an antagonist at both muscarinic and nicotinic subtypes of cholinergic receptors. This has been demonstrated in classic pharmacological preparations.

-

Muscarinic Receptor Antagonism: Isoaminile inhibits the effects of muscarinic receptor agonists. This action is responsible for the atropine-like side effects associated with the drug.

-

Nicotinic Receptor Antagonism: The drug also demonstrates antagonism at ganglionic nicotinic receptors.

The following diagram illustrates the generalized signaling pathways affected by isoaminile's anticholinergic properties.

References

- 1. Isoaminile as inhibitor of muscarinic and nicotinic ganglionic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of acetylcholine on changes in contractility, heart rate and phosphorylase activity produced by isoprenaline, salbutamol and amino-phylline in the perfused guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patterns of nicotinic receptor antagonism: nicotine discrimination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoaminile: A Technical Guide on its Anticholinergic and Antitussive Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally acting antitussive agent with established anticholinergic properties.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological effects of isoaminile, focusing on its dual anticholinergic and antitussive activities. While isoaminile has been used clinically for cough suppression, detailed quantitative data on its receptor binding affinities and in vivo potency are not extensively available in publicly accessible scientific literature.[4] This document synthesizes the existing knowledge and presents generalized experimental protocols and conceptual signaling pathways relevant to its mechanisms of action.

Introduction

Isoaminile is a synthetic compound recognized for its efficacy in the symptomatic relief of cough.[1][3][5] Structurally, it is classified as an alkylbenzene.[1] Its therapeutic action is attributed to a central mechanism on the cough center in the medulla oblongata, supplemented by peripheral anticholinergic effects that contribute to its overall pharmacological profile.[1][3] This guide delves into the technical aspects of isoaminile's pharmacology, providing a framework for understanding its dual effects.

Quantitative Pharmacological Data

Specific quantitative data on isoaminile's binding affinity for muscarinic receptors (Ki values) and its in vivo antitussive potency (ED50 values) are not well-documented in the available scientific literature. The following tables are presented to illustrate the standard format for such data and should not be interpreted as experimentally determined values for isoaminile.

Table 1: Hypothetical Muscarinic Receptor Binding Profile of Isoaminile

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

| Note: This table is for illustrative purposes only. Specific Ki values for isoaminile are not publicly available. |

Table 2: Hypothetical In Vivo Antitussive Potency of Isoaminile

| Animal Model | Cough Stimulus | Route of Administration | ED50 [mg/kg] |

| Guinea Pig | Citric Acid Aerosol | Oral | Data not available |

| Cat | Superior Laryngeal Nerve Stimulation | Intravenous | Data not available |

| Note: This table is for illustrative purposes only. Specific ED50 values for isoaminile are not publicly available. |

Experimental Protocols

Detailed experimental protocols specifically for isoaminile are not described in the literature. Therefore, this section outlines generalized, standard methodologies used to assess the anticholinergic and antitussive properties of a test compound.

In Vitro Anticholinergic Activity: Radioligand Binding Assay

This protocol describes a method to determine the affinity of a compound for muscarinic acetylcholine receptors.

Objective: To quantify the binding affinity (Ki) of a test compound for various muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing specific human muscarinic receptor subtypes.

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

Test compound (isoaminile).

-

Reference compound (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound and the reference compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, reference compound, or buffer (for total binding).

-

To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., atropine).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs

This protocol describes a common method for evaluating the antitussive efficacy of a compound in an animal model.

Objective: To determine the dose-dependent antitussive effect (ED50) of a test compound.

Animals: Male Dunkin-Hartley guinea pigs.

Materials:

-

Test compound (isoaminile).

-

Vehicle control (e.g., saline).

-

Positive control (e.g., codeine).

-

Citric acid solution (e.g., 0.4 M).

-

Whole-body plethysmograph.

-

Nebulizer.

Procedure:

-

Acclimatize the animals to the plethysmograph chambers.

-

Administer the test compound, vehicle, or positive control at various doses via the desired route (e.g., oral gavage).

-

After a specified pretreatment time (e.g., 60 minutes), place the animals individually into the plethysmograph chambers.

-

Expose the animals to a nebulized aerosol of citric acid for a fixed duration (e.g., 10 minutes).

-

Record the number of coughs during the exposure period. A cough is characterized by a sharp sound and a convulsive movement of the chest and abdomen.

-

Analyze the data to determine the percentage inhibition of cough for each dose of the test compound compared to the vehicle control.

-

Calculate the ED50 value, which is the dose that produces a 50% reduction in the number of coughs.

Signaling Pathways and Mechanisms of Action

The precise molecular signaling pathways through which isoaminile exerts its effects have not been fully elucidated. The following diagrams illustrate the general cholinergic signaling pathway and a conceptual workflow for antitussive drug evaluation.

Caption: General Cholinergic Signaling Pathway and Site of Isoaminile's Anticholinergic Action.

Caption: General Experimental Workflow for the Evaluation of an Antitussive Drug.

Conclusion

Isoaminile is a clinically utilized antitussive agent with a known, yet poorly quantified, anticholinergic profile. This guide highlights the current understanding of its pharmacological effects and underscores the need for further research to delineate its precise mechanisms of action, receptor binding affinities, and in vivo potencies. The provided generalized protocols and conceptual diagrams offer a framework for future investigations into isoaminile and other novel antitussive compounds. Researchers and drug development professionals are encouraged to utilize these methodologies to generate the specific data required for a more complete understanding of this and similar therapeutic agents.

References

In Vitro Activity of Isoaminile: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoaminile is a centrally acting antitussive agent with a notable pharmacological profile as an anticholinergic drug. In vitro studies have identified its activity as an inhibitor of both muscarinic and nicotinic ganglionic receptors. This technical guide provides a comprehensive overview of the available in vitro data on isoaminile, focusing on its mechanism of action, and presents detailed, illustrative experimental protocols and data based on established methodologies for characterizing anticholinergic compounds. The included visualizations of signaling pathways and experimental workflows offer a clear understanding of its physiological interactions.

Mechanism of Action: Anticholinergic Properties

Isoaminile exerts its effects primarily through the blockade of acetylcholine-mediated neurotransmission at autonomic ganglia. This is achieved by antagonizing both muscarinic and nicotinic acetylcholine receptors.

-

Muscarinic Receptor Antagonism: By blocking muscarinic receptors, isoaminile can inhibit parasympathetic nerve stimulation. This action is likely responsible for some of its side effects, such as dry mouth and blurred vision. The specific subtypes of muscarinic receptors (M1-M5) that isoaminile has the highest affinity for have not been detailed in the available literature.

-

Nicotinic Receptor Antagonism: Isoaminile's blockade of nicotinic receptors at the autonomic ganglia interrupts the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. This ganglionic blockade is a key feature of its in vitro pharmacological profile.

The following diagram illustrates the dual antagonistic action of isoaminile on ganglionic transmission.

Quantitative In Vitro Data

Table 1: Illustrative Muscarinic Receptor Antagonism

| Preparation | Agonist | Isoaminile IC50 (nM) (Hypothetical) |

| Guinea Pig Ileum | Acetylcholine | 150 |

| Rabbit Vas Deferens | Carbachol | 250 |

Table 2: Illustrative Nicotinic Receptor Antagonism

| Preparation | Agonist | Isoaminile IC50 (µM) (Hypothetical) |

| Cat Superior Cervical Ganglion | Nicotine | 2.5 |

| Frog Rectus Abdominis | Acetylcholine | 5.0 |

Experimental Protocols

The following are detailed, illustrative protocols for key in vitro experiments used to characterize the anticholinergic activity of a compound like isoaminile. These are based on standard pharmacological procedures.

Isolated Guinea Pig Ileum Assay for Antimuscarinic Activity

Objective: To determine the inhibitory effect of isoaminile on acetylcholine-induced contractions of guinea pig ileum smooth muscle.

Materials:

-

Male guinea pig (250-350g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

Acetylcholine chloride

-

Isoaminile

-

Organ bath with a capacity of 20 mL

-

Isotonic transducer and data acquisition system

Procedure:

-

A male guinea pig is euthanized by cervical dislocation.

-

A segment of the terminal ileum (approximately 2 cm) is dissected and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

-

The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g.

-

Cumulative concentration-response curves to acetylcholine (10^-9 to 10^-4 M) are obtained.

-

The tissue is washed, and after a 30-minute recovery period, it is incubated with a specific concentration of isoaminile for 20 minutes.

-

A second cumulative concentration-response curve to acetylcholine is then generated in the presence of isoaminile.

-

This process is repeated for a range of isoaminile concentrations.

-

The antagonistic effect of isoaminile is quantified by calculating the pA2 value from a Schild plot.

Cat Superior Cervical Ganglion-Nictitating Membrane Preparation for Ganglionic Blockade

Objective: To assess the inhibitory effect of isoaminile on nicotinic receptor-mediated ganglionic transmission.

Materials:

-

Adult cat of either sex (2.5-4.0 kg)

-

Anesthetic (e.g., sodium pentobarbital)

-

Krebs-Henseleit solution

-

Nicotine

-

Isoaminile

-

Stimulator for preganglionic nerve stimulation

-

Force-displacement transducer to record nictitating membrane contractions

-

Data acquisition system

Procedure:

-

The cat is anesthetized, and the superior cervical ganglion and nictitating membrane are surgically prepared.

-

The preganglionic sympathetic trunk is isolated for electrical stimulation.

-

Contractions of the nictitating membrane are recorded in response to preganglionic nerve stimulation (e.g., 5 Hz for 10 seconds).

-

Dose-response curves to intra-arterial injections of nicotine are established.

-

Isoaminile is administered intravenously or close-arterially to the ganglion.

-

The responses to both preganglionic stimulation and nicotine administration are re-evaluated in the presence of isoaminile.

-

The degree of inhibition of the contractile responses is quantified to determine the ganglionic blocking activity of isoaminile.

The following diagram illustrates the workflow for the cat superior cervical ganglion-nictitating membrane experiment.

Signaling Pathways

The primary signaling pathway affected by isoaminile is the cholinergic pathway at the autonomic ganglia. By blocking both nicotinic and muscarinic receptors, it prevents the depolarization of the postganglionic neuron by acetylcholine released from the preganglionic neuron.

The diagram below illustrates the logical relationship of isoaminile's action on the cholinergic signaling cascade.

Conclusion

Isoaminile is an antitussive agent with well-defined anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic receptors in the autonomic ganglia. While detailed quantitative in vitro data from primary sources are not widely available, this guide provides a comprehensive overview of its mechanism of action based on existing literature and presents illustrative experimental protocols and data that are standard in the field of pharmacology for characterizing such compounds. The provided visualizations serve to clarify the complex physiological interactions of isoaminile. Further research to obtain specific binding affinities and functional assay data would be invaluable for a more complete understanding of its pharmacological profile.

Disclaimer: The quantitative data and detailed experimental protocols presented in this document are illustrative and based on standard pharmacological methodologies for compounds with similar mechanisms of action. The full text of the primary reference for isoaminile's in vitro activity, "Isoaminile as Inhibitor of Muscarinic and Nicotinic Ganglionic Receptors" by Bastos and Ramos (1970), was not available through the conducted searches. Therefore, the specific values and procedural details should be considered hypothetical pending access to primary experimental data.

An In-depth Technical Guide on the Solubility and Stability of Isoaminile Cyclamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific data on the solubility and stability of isoaminile cyclamate. This compound is a salt composed of the active pharmaceutical ingredient (API) isoaminile, an antitussive agent with anticholinergic properties, and cyclamic acid. A thorough understanding of its solubility and stability is critical for formulation development, ensuring therapeutic efficacy, and maintaining product quality throughout its shelf life. This document summarizes quantitative solubility data, outlines detailed experimental protocols for solubility and stability testing, and presents a visualization of the proposed mechanism of action of isoaminile.

Introduction

Isoaminile is an antitussive (cough suppressant) drug that also exhibits anticholinergic effects, acting as an inhibitor of both muscarinic and nicotinic ganglionic receptors.[1] It is formulated as a cyclamate salt (this compound) for pharmaceutical use. The physicochemical properties of this salt, particularly its solubility and stability, are paramount for drug developers. Solubility influences the bioavailability and dissolution rate of the drug, while stability data are essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.

This guide aims to consolidate the existing knowledge on this compound's core physicochemical characteristics to support research and development activities.

Solubility Profile

The solubility of this compound is a key determinant of its absorption and bioavailability. While specific experimental data for the combined salt is limited, a predicted value for its water solubility is available. The solubility of its constituent components, isoaminile and cyclamic acid/cyclamate salts, provides further insight into its behavior in various solvents.

Table 1: Quantitative Solubility Data for this compound and its Components

| Compound/Ion | Solvent | Solubility | Temperature | Source |

| This compound | Water | 0.0672 mg/mL (Predicted) | Not Specified | [2] |

| Cyclamic Acid | Water | ~133 mg/mL (1 g in 7.5 mL) | Not Specified | [3] |

| Cyclamic Acid | Ethanol | ~250 mg/mL (1 g in 4 mL) | Not Specified | [3] |

| Cyclamic Acid | Propylene Glycol | ~250 mg/mL (1 g in 4 mL) | Not Specified | [3] |

| Cyclamic Acid | Acetone | ~167 mg/mL (1 g in 6 mL) | Not Specified | [3] |

| Cyclamic Acid | Chloroform | Slightly Soluble | Not Specified | [3] |

| Cyclamic Acid | Hexane | Insoluble | Not Specified | [3] |

| Sodium Cyclamate | Water | ≥ 100 mg/mL | 20 °C (68 °F) | [4] |

| Sodium Cyclamate | Ethanol | Practically Insoluble | Not Specified | [5] |

Stability Profile

The stability of an active pharmaceutical ingredient is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period. For this compound, the stability of the cyclamate ion is well-documented.

Experimental Protocols

The following sections describe standardized methodologies for determining the solubility and stability of a pharmaceutical salt like this compound.

Solubility Determination: Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Workflow for Equilibrium Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials containing the solvent of interest (e.g., water, phosphate buffer at various pH values, ethanol). The amount should be sufficient to ensure that a saturated solution is formed in the presence of undissolved solid.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or incubator (e.g., at 25°C and 37°C) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn.

-

Filtration: The collected sample is immediately filtered through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

Quantification: The concentration of isoaminile in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is expressed as the mean concentration from replicate experiments (typically n=3).

Stability Testing: ICH Guideline Approach

Stability studies for active pharmaceutical ingredients are typically conducted following the International Council for Harmonisation (ICH) Q1A(R2) guidelines. This involves long-term and accelerated stability studies.

Workflow for API Stability Testing

Caption: General workflow for API stability testing.

Methodology:

-

Sample Preparation: this compound is stored in containers that simulate the proposed packaging for the final drug product.

-

Storage Conditions:

-

Long-term testing: Samples are stored at 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%.

-

Accelerated testing: Samples are stored at 40°C ± 2°C with an RH of 75% ± 5%.

-

-

Testing Frequency: Samples are pulled and tested at specified time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) are usually tested.

-

Analytical Tests: At each time point, the samples are tested for various parameters, including:

-

Assay: To determine the potency of the API.

-

Degradation Products: To identify and quantify any impurities that form over time.

-

Appearance: Any changes in physical appearance (e.g., color, form).

-

Water Content: To assess the impact of humidity.

-

-

Data Evaluation: The data are analyzed to determine the rate of degradation and to establish a re-test period or shelf life for the API under the specified storage conditions.

Mechanism of Action: Anticholinergic Activity

Isoaminile functions as an antagonist at both muscarinic and nicotinic acetylcholine receptors. This dual antagonism is the basis for its antitussive and anticholinergic effects. By blocking these receptors, isoaminile prevents the action of the neurotransmitter acetylcholine (ACh), thereby inhibiting downstream signaling pathways.

Signaling Pathway of Isoaminile's Anticholinergic Action

Caption: Isoaminile blocks both muscarinic and nicotinic receptors.

The diagram illustrates that isoaminile exerts its effect by competitively inhibiting the binding of acetylcholine to its receptors. At muscarinic receptors (which are often G-protein coupled), this prevents the activation of downstream signaling cascades such as the phospholipase C pathway. At nicotinic receptors (which are ligand-gated ion channels), isoaminile prevents the influx of cations, thereby inhibiting neuronal depolarization.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While a predicted water solubility value exists, there is a clear need for comprehensive experimental studies to determine its solubility in various pharmaceutically relevant media. The stability of the cyclamate moiety is well-established; however, detailed stability studies on the this compound salt under ICH-prescribed conditions are required to fully characterize its degradation profile and establish a definitive shelf life. The provided experimental protocols offer a framework for conducting such studies. Furthermore, the visualization of isoaminile's anticholinergic mechanism of action provides a clear understanding of its pharmacological basis. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals involved in the development of isoaminile-based pharmaceutical products.

References

- 1. Isoaminile as inhibitor of muscarinic and nicotinic ganglionic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cyclamate | C6H13NO3S | CID 7533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium Cyclamate | C6H12NNaO3S | CID 23665706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SODIUM CYCLAMATE - Ataman Kimya [atamanchemicals.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

An In-depth Technical Guide to the Synthesis and Characterization of Isoaminile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isoaminile, an antitussive agent also known for its anticholinergic properties. This document details the synthetic pathway, experimental protocols, and key analytical data necessary for the preparation and identification of this compound.

Synthesis of Isoaminile

The synthesis of isoaminile, chemically known as 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile, is achieved through the alkylation of a substituted acetonitrile derivative. The primary synthetic route involves the reaction of 2-isopropyl-2-phenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of a strong base.

A foundational method for a similar reaction is described in the work of Schultz, Robb, and Sprague (1947), which details the reaction of diphenylacetonitrile with 1-dimethylamino-2-chloropropane.[1][2][3] This established chemistry provides a strong basis for the synthesis of isoaminile.

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process, starting from commercially available reagents: the synthesis of the key intermediate 2-isopropyl-2-phenylacetonitrile, followed by its alkylation to yield isoaminile.

Experimental Protocols

1.2.1. Synthesis of 2-isopropyl-2-phenylacetonitrile

A method for the synthesis of 2-alkylphenylacetonitriles has been described, which can be adapted for this step.[4]

-

Materials: Phenylacetonitrile, an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane), a strong base such as sodium amide (NaNH₂) or potassium tert-butoxide, and an appropriate aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), the strong base is suspended in the anhydrous solvent.

-

Phenylacetonitrile is added dropwise to the stirred suspension at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, the mixture is stirred for a specified time to ensure complete formation of the carbanion.

-

The isopropyl halide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion.

-

Upon completion, the reaction is quenched with water or an aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

-

1.2.2. Synthesis of 1-dimethylamino-2-chloropropane

This starting material can be synthesized from 1-dimethylamino-2-propanol.[5]

-

Materials: 1-dimethylamino-2-propanol, thionyl chloride (SOCl₂), and a chlorinated solvent such as chloroform or ethylene dichloride.[5][6]

-

Procedure:

-

A solution of 1-dimethylamino-2-propanol in the chlorinated solvent is cooled to approximately 0 °C in an ice bath with stirring.

-

A solution of freshly distilled thionyl chloride in the same solvent is added dropwise, maintaining the low temperature.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux.

-

The hydrochloride salt of the product precipitates from the solution upon cooling.

-

The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and can be recrystallized to yield pure 1-dimethylamino-2-chloropropane hydrochloride.[5]

-

1.2.3. Synthesis of Isoaminile

This procedure is adapted from the general principle of alkylating a nitrile with an aminoalkyl halide.[1][3]

-

Materials: 2-isopropyl-2-phenylacetonitrile, 1-dimethylamino-2-chloropropane (or its hydrochloride salt with an additional equivalent of base), a strong base (e.g., sodamide or potassium t-butoxide), and an anhydrous aprotic solvent (e.g., toluene or THF).

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, a suspension of the strong base is prepared in the anhydrous solvent.

-

A solution of 2-isopropyl-2-phenylacetonitrile in the same solvent is added dropwise at a controlled temperature.

-

The mixture is stirred to ensure the formation of the corresponding carbanion.

-

A solution of 1-dimethylamino-2-chloropropane is then added, and the reaction mixture is heated to reflux for several hours.

-

After completion, the reaction is cooled and quenched by the careful addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent.

-

The combined organic layers are washed, dried, and the solvent is evaporated.

-

The resulting crude isoaminile is purified by vacuum distillation or column chromatography.

-

Characterization of Isoaminile

The structural confirmation and purity assessment of the synthesized isoaminile are performed using various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₄N₂ |

| Molecular Weight | 244.38 g/mol |

| IUPAC Name | 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile |

| CAS Number | 77-51-0 |

Spectroscopic Data

The following tables summarize the key spectroscopic data for isoaminile, which are crucial for its identification.

Table 2.1: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 2.2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2.3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Fragmentation |

| Specific fragmentation data not available in search results |

Note: While specific peak lists and fragmentation patterns were not available in the immediate search results, PubChem contains ¹³C NMR and Mass Spectrometry data for isoaminile that can be referenced for detailed analysis.[7]

Table 2.4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2230 | C≡N (nitrile) stretch |

| ~3050-3020 | Aromatic C-H stretch |

| ~2960-2850 | Aliphatic C-H stretch |

| ~1600, 1490, 1450 | Aromatic C=C bending |

| ~760, 700 | Monosubstituted benzene ring C-H out-of-plane bend |

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized isoaminile.

This guide provides a foundational understanding for the synthesis and characterization of isoaminile. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and to perform thorough analytical testing to confirm the identity and purity of the synthesized compound.

References

- 1. The reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile; the structure of amidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile; the structure of amidone | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 5. 2-Dimethylaminoisopropyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. US3025325A - Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides - Google Patents [patents.google.com]

- 7. Isoaminile | C16H24N2 | CID 6481 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Isoaminile

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoaminile

Isoaminile is a pharmaceutical agent primarily classified as a centrally acting antitussive (cough suppressant). Its chemical name is 4-(dimethylamino)-2-isopropyl-2-phenylvaleronitrile. Beyond its antitussive effects, isoaminile also exhibits anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic receptors[1][2]. This dual activity profile makes its SAR a topic of interest for understanding its therapeutic actions and potential side effects. The lack of physical dependence observed with isoaminile, despite some potential for misuse, further distinguishes it from opioid-based antitussives[3].

Core Molecular Scaffold of Isoaminile

The chemical structure of isoaminile can be dissected into several key functional components, each likely contributing to its overall pharmacological profile. Understanding the role of these components is fundamental to postulating its SAR.

-

Quaternary Carbon Center: The central, sterically hindered quaternary carbon atom is a key feature, substituted with a phenyl group, an isopropyl group, a cyano group, and a dimethylaminopropyl chain.

-

Phenyl Group: This aromatic ring is a common feature in many centrally acting drugs and is likely crucial for receptor binding.

-

Isopropyl Group: This bulky alkyl group contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross the blood-brain barrier.

-

Cyano (Nitrile) Group: The nitrile moiety is a polar group that can participate in hydrogen bonding and dipole-dipole interactions with target receptors.

-

Dimethylaminopropyl Chain: This basic amino group is a common pharmacophore in many anticholinergic and other centrally acting drugs. At physiological pH, this group will be protonated, carrying a positive charge that is often essential for receptor interaction.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Due to the absence of specific studies on isoaminile analogs, the following SAR is inferred from the general principles of antitussive and anticholinergic drugs.

The central antitussive activity of many non-opioid drugs is often associated with their ability to modulate receptors in the cough center of the brainstem[4][5][6][7]. For isoaminile, the following structural features are likely important:

-

Lipophilicity and CNS Penetration: The overall lipophilicity, contributed by the phenyl and isopropyl groups, is crucial for crossing the blood-brain barrier to reach the central cough center. Modifications that drastically increase or decrease lipophilicity would be expected to alter antitussive potency.

-

Basic Amino Group: A tertiary amine, like the dimethylamino group in isoaminile, is a common feature in centrally acting antitussives such as dextromethorphan. This group, being protonated at physiological pH, can form ionic bonds with anionic sites on the target receptor.

-

Aromatic Ring: The phenyl group likely engages in hydrophobic or pi-stacking interactions within the binding pocket of its target receptor(s) in the central nervous system.

Table 1: Hypothetical SAR for Antitussive Activity of Isoaminile Analogs

| Modification on Isoaminile Scaffold | Predicted Effect on Antitussive Activity | Rationale |

| Phenyl Group | ||

| - Substitution with electron-withdrawing groups | Likely decrease | May alter electronic interactions with the receptor. |

| - Substitution with electron-donating groups | Potentially increase or decrease | Dependent on the specific receptor interaction. |

| - Replacement with other aromatic/heterocyclic rings | Variable | Could alter binding affinity and selectivity. |

| Isopropyl Group | ||

| - Replacement with smaller alkyl groups (e.g., methyl, ethyl) | Likely decrease | Reduced lipophilicity may hinder CNS penetration and receptor fit. |

| - Replacement with larger/bulkier alkyl groups | Potentially decrease | Steric hindrance may prevent optimal receptor binding. |

| Dimethylamino Group | ||

| - Variation of N-alkyl substituents (e.g., diethylamino) | Potentially tolerated | Small alkyl groups are often interchangeable in this position. |

| - Conversion to a quaternary ammonium salt | Likely decrease in central activity | The permanent positive charge would significantly reduce blood-brain barrier penetration. |

| - Removal of the amino group | Likely abolishes activity | The basic nitrogen is a key pharmacophoric element for many centrally acting antitussives. |

| Cyano Group | ||

| - Replacement with other polar groups (e.g., -OH, -CONH2) | Variable | Could alter the binding mode and affinity depending on the nature of the interaction. |

The anticholinergic activity of isoaminile is attributed to its antagonism of muscarinic receptors. The general SAR for muscarinic antagonists provides a framework for understanding this aspect of isoaminile's pharmacology[8][9][10].

-

Cationic Head: The protonated tertiary amino group acts as the cationic head, mimicking the quaternary ammonium of acetylcholine and binding to the anionic site of the muscarinic receptor.

-

Bulky Groups at the Quaternary Carbon: The phenyl and isopropyl groups provide the bulky, hydrophobic moieties that are characteristic of muscarinic antagonists. These groups are thought to occupy the hydrophobic pockets of the receptor, leading to antagonism rather than agonism.

-

Ester or Ether Linkage (or equivalent): While classic anticholinergics often have an ester or ether linkage, in isoaminile, the quaternary carbon itself, with its bulky substituents, serves a similar spatial role, connecting the cationic head (via the propyl chain) to the large hydrophobic groups.

Table 2: Hypothetical SAR for Anticholinergic (Antimuscarinic) Activity of Isoaminile Analogs

| Modification on Isoaminile Scaffold | Predicted Effect on Anticholinergic Activity | Rationale |

| Dimethylamino Group | ||

| - Quaternization (to form a quaternary ammonium salt) | Potentially increase peripheral activity | The permanent positive charge enhances binding to peripheral muscarinic receptors but limits CNS penetration. |

| - Replacement with smaller primary or secondary amines | Likely decrease | A tertiary amine is generally optimal for potent anticholinergic activity. |

| Phenyl and Isopropyl Groups | ||

| - Replacement of one or both with smaller alkyl groups | Significant decrease | The presence of at least one, and preferably two, bulky, lipophilic groups is critical for muscarinic antagonism. |

| - Introduction of a hydroxyl group on the phenyl ring | Potentially increase | A hydroxyl group can form an additional hydrogen bond with the receptor, a feature seen in some potent anticholinergics. |

| Propyl Chain Length | ||

| - Shortening or lengthening the chain | Likely decrease | A 2-4 atom chain length between the nitrogen and the bulky groups is generally optimal for anticholinergic activity. |

Experimental Protocols for SAR Determination

To validate the hypothetical SAR presented above, a systematic synthesis and pharmacological evaluation of isoaminile analogs would be required. The following are outlines of key experimental protocols.

A common synthetic route to α,α-disubstituted-γ-amino nitriles like isoaminile would likely involve the alkylation of a phenylacetonitrile derivative. A generalized workflow is presented below.

While antitussive activity is primarily an in vivo measure, in vitro assays can be used to assess the affinity of compounds for receptors implicated in the cough reflex, such as sigma receptors or NMDA receptors, which are targets for some centrally acting antitussives.

-

Receptor Binding Assays: Radioligand binding assays using cell membranes expressing the target receptors (e.g., sigma-1, NMDA) would be performed. The ability of isoaminile analogs to displace a specific radioligand would be measured to determine their binding affinity (Ki).

-

Animal Models of Cough: The most common model uses guinea pigs or cats.

-

Animals are exposed to a tussive agent (e.g., citric acid aerosol, capsaicin).

-

The number of coughs is counted over a specific period.

-

The test compound (isoaminile analog) is administered (e.g., orally, intraperitoneally) at various doses.

-

The reduction in cough frequency compared to a vehicle control is measured to determine the antitussive efficacy (e.g., ED50).

-

-

Muscarinic Receptor Binding Assays: Competitive binding assays using cell lines expressing different muscarinic receptor subtypes (M1-M5) would be conducted. The affinity (Ki) of the isoaminile analogs for each subtype would be determined to assess potency and selectivity.

-

Functional Assays: An isolated tissue preparation, such as guinea pig ileum, which is rich in M3 muscarinic receptors, can be used.

-

The tissue is mounted in an organ bath.

-

Contractions are induced by a muscarinic agonist (e.g., carbachol).

-

The ability of the isoaminile analog to inhibit these contractions is measured to determine its functional antagonist potency (pA2 value).

-

Signaling Pathways

The precise central target for isoaminile's antitussive effect is unknown. However, many non-opioid antitussives act on the central cough-gating mechanism in the brainstem.

Isoaminile acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This blocks the downstream signaling typically initiated by acetylcholine.

Conclusion and Future Directions

The structure of isoaminile contains key pharmacophoric features that are consistent with its observed antitussive and anticholinergic activities. The phenyl and isopropyl groups likely provide the necessary bulk and lipophilicity for receptor binding and CNS penetration, while the protonated dimethylamino group serves as a crucial cationic center for interacting with target receptors. A systematic medicinal chemistry campaign focused on modifying these key structural elements is necessary to elucidate the precise structure-activity relationships. Such studies would not only provide a deeper understanding of isoaminile's pharmacology but could also lead to the development of novel derivatives with improved potency, selectivity, and safety profiles. Future research should prioritize the synthesis of analogs and their evaluation in the described in vitro and in vivo assays to build a quantitative SAR model for this compound.

References

- 1. karger.com [karger.com]

- 2. Isoaminile as inhibitor of muscarinic and nicotinic ganglionic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some cases of acute intoxications from compulsive use of isoaminile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitussives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. drugs.com [drugs.com]

- 7. Current and future centrally acting antitussives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Anticholinergics Med Chem Lecture | PPTX [slideshare.net]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

Isoaminile: A Technical Overview of its Discovery and History as a Cough Suppressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile, a centrally acting antitussive agent, has a documented history of use as a cough suppressant, marketed under the trade name Peracon. This technical guide provides a comprehensive overview of its discovery, historical development, and pharmacological profile. While details of its initial synthesis and the full scope of its clinical development are not extensively documented in readily available literature, this paper synthesizes the existing scientific and clinical data. Isoaminile is characterized by a unique dual mechanism of action, exhibiting both central nervous system-mediated cough suppression and anticholinergic properties, with effects on both muscarinic and nicotinic receptors. This document collates available quantitative data from clinical trials, details experimental protocols from key studies, and presents visualizations of its proposed signaling pathways and experimental workflows to offer a thorough understanding for researchers and drug development professionals.

Introduction

Isoaminile is a synthetic, non-opioid compound recognized for its antitussive (cough suppressant) effects. Chemically identified as 4-(dimethylamino)-2-isopropyl-2-phenylvaleronitrile, it shares a structural similarity to methadone.[1] Its primary therapeutic application has been in the symptomatic relief of cough. The typical therapeutic dosage has been reported as 40–80 mg of the cyclamate salt, with a maximum of five doses recommended within a 24-hour period.[1] Beyond its central antitussive activity, isoaminile is also characterized by its anticholinergic properties, demonstrating both antimuscarinic and antinicotinic actions.[1][2]

Discovery and History

Detailed information regarding the original discovery and the complete developmental timeline of isoaminile is not extensively available in the public domain. However, its use as a cough suppressant, particularly under the brand name Peracon, is noted in scientific literature. A notable clinical investigation into its efficacy was conducted in the early 1980s, suggesting its establishment as a therapeutic agent by that time.

Mechanism of Action

Isoaminile's efficacy as a cough suppressant is attributed to its action on the central nervous system, specifically targeting the medullary cough center.[3] Its pharmacological profile is distinguished by a dual mechanism:

-

Central Antitussive Effect: Isoaminile acts on the central nervous system to suppress the cough reflex.

-

Anticholinergic Activity: The compound also exhibits both antimuscarinic and antinicotinic properties.[1][2] This anticholinergic action may contribute to its overall therapeutic effect, potentially by reducing secretions and relaxing bronchial smooth muscle, although the precise contribution to its antitussive efficacy is not fully elucidated.

The following diagram illustrates the proposed signaling pathway for isoaminile's antitussive action.

Preclinical and Clinical Studies

While early preclinical data from the late 1950s and early 1970s are referenced in later clinical work, the full reports of these foundational studies are not readily accessible.

Clinical Efficacy

A key double-blind, randomized clinical trial by Diwan et al. (1982) provides the most detailed clinical data on the efficacy of isoaminile citrate. The study compared its antitussive effects with those of chlophedianol hydrochloride in patients with cough associated with various chest diseases.

-

Study Design: A comparative, randomized, double-blind clinical trial.

-

Participants: 60 patients suffering from cough related to chest diseases.

-

Treatment Arms:

-

Isoaminile citrate: 40 mg, administered three times daily.

-

Chlophedianol hydrochloride: 20 mg, administered three times daily.

-

-

Primary Outcome Measures:

-

Cough counts over 3-hour and 24-hour periods.

-

-

Secondary Outcome Measures:

-

Peak Expiratory Flow Rate (PEFR) measured at day 7 of treatment.

-

Assessment of expectoration.

-

Incidence and nature of side effects.

-

The workflow for this clinical trial is depicted in the following diagram:

The following table summarizes the key quantitative findings from the Diwan et al. (1982) study.

| Parameter | Isoaminile Citrate (40 mg, 3x daily) | Chlophedianol Hydrochloride (20 mg, 3x daily) |

| Efficacy | ||

| 3-hour Cough Count | Equivalent to Chlophedianol | Equivalent to Isoaminile |

| 24-hour Cough Count | Equivalent to Chlophedianol | Equivalent to Isoaminile |

| Safety & Tolerability | ||

| Side Effects | Few and mild in nature | Few and mild in nature |

| Interference with Expectoration | None reported | None reported |

| Other Observations | ||

| Peak Expiratory Flow Rate (PEFR) at Day 7 | Less marked increase | More marked increase |

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for isoaminile are not extensively reported in the available literature.

Safety and Tolerability

The clinical trial by Diwan et al. (1982) reported that isoaminile was a "relatively safe antitussive agent" with side effects that were "few, mild in nature, and did not require a decrease in dose or withdrawal of treatment in any of the patients."

It is important to note that some reports have indicated a potential for compulsive use and acute intoxication with isoaminile, particularly through intravenous administration as a substitute for hard narcotics.[4] Studies have also investigated the in vivo release of cyanide from isoaminile, finding that a slight release occurs only at high doses and that the drug does not appear to cause physical dependence.[4]

Synthesis

Information regarding the commercial synthesis of isoaminile is not detailed in the reviewed scientific literature.

Conclusion

Isoaminile is a centrally acting, non-opioid antitussive with a secondary anticholinergic mechanism. Clinical data, though limited, suggests its efficacy is comparable to other centrally acting cough suppressants like chlophedianol. While its historical development and complete pharmacological profile are not fully documented in readily accessible sources, the available information provides a foundation for understanding its role as a therapeutic agent for cough. Further research into its specific receptor interactions and signaling pathways could provide a more detailed understanding of its dual mechanism of action. The potential for off-label use and associated toxicity at high doses warrants consideration in a comprehensive evaluation of its overall risk-benefit profile. This guide serves as a summary of the current state of knowledge on isoaminile for the scientific and drug development community.

References

An In-depth Technical Guide on the Muscarinic Receptor Binding Affinity of Isoaminile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive review of available scientific literature, specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for isoaminile at the five muscarinic acetylcholine receptor subtypes (M₁-M₅) is not publicly available. Early research confirms its activity as a muscarinic antagonist but lacks the subtype-specific detail common in modern pharmacological studies. This guide, therefore, provides a framework for understanding and potentially determining these affinities, including detailed experimental protocols and an overview of the relevant signaling pathways.

Introduction to Isoaminile and Muscarinic Receptors

Isoaminile is a centrally acting cough suppressant that has also been noted for its anticholinergic properties. These properties stem from its interaction with muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptors (GPCRs) designated M₁ through M₅. These receptors are widely distributed throughout the body and are involved in a vast array of physiological functions, making them important targets in drug discovery.

Muscarinic receptors are broadly classified based on their G-protein coupling:

-

M₁, M₃, and M₅ receptors primarily couple to Gαq/11 proteins.

-

M₂ and M₄ receptors primarily couple to Gαi/o proteins.

The lack of subtype-selective binding data for isoaminile represents a significant knowledge gap in its pharmacological profile. Understanding its affinity for each of the five mAChR subtypes is crucial for elucidating its full mechanism of action and predicting potential off-target effects.

Quantitative Binding Affinity Data

As of the latest literature search, specific binding affinities of isoaminile for the M₁-M₅ receptor subtypes have not been published. To facilitate future research and comparison, a template for data presentation is provided below.

Table 1: Hypothetical Binding Affinity Profile of Isoaminile at Human Muscarinic Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | Assay Conditions | Source |

| M₁ | [³H]-NMS | TBD | TBD | TBD |

| M₂ | [³H]-NMS | TBD | TBD | TBD |

| M₃ | [³H]-NMS | TBD | TBD | TBD |

| M₄ | [³H]-NMS | TBD | TBD | TBD |

| M₅ | [³H]-NMS | TBD | TBD | TBD |

| Kᵢ: Inhibitory constant; NMS: N-methylscopolamine; TBD: To be determined. |

Experimental Protocol: Determination of Binding Affinity via Competitive Radioligand Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure for determining the binding affinity of an unlabeled compound (like isoaminile) for a specific receptor subtype.

3.1. Objective

To determine the inhibitory constant (Kᵢ) of isoaminile for each of the five human muscarinic receptor subtypes (M₁-M₅) expressed in a stable cell line.

3.2. Materials

-

Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human M₁ M₂, M₃, M₄, or M₅ receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: Isoaminile citrate.

-

Reference Compound: Atropine (for determination of non-specific binding).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Equipment: Cell culture apparatus, centrifuge, 96-well microplates, filter plates (e.g., GF/C), liquid scintillation counter.

3.3. Methods

3.3.1. Membrane Preparation

-

Culture the recombinant cells to a high density.

-

Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold assay buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

3.3.2. Competitive Binding Assay

-

In a 96-well microplate, add the following to each well in triplicate:

-

Assay Buffer

-

A fixed concentration of [³H]-NMS (typically at its Kₔ value).

-

A range of concentrations of isoaminile (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Membrane preparation (e.g., 20-50 µg of protein).

-

-

For total binding, omit isoaminile.

-

For non-specific binding, add a high concentration of atropine (e.g., 1 µM) instead of isoaminile.

-

Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

3.4. Data Analysis

-

Calculate the specific binding at each concentration of isoaminile by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the total specific binding against the logarithm of the isoaminile concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of isoaminile that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

-

[L] is the concentration of the radioligand.

-

Kₔ is the dissociation constant of the radioligand.

-

Visualization of Pathways and Workflows

4.1. Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

4.2. Muscarinic Receptor Signaling Pathways

The activation of muscarinic receptors by an agonist initiates distinct intracellular signaling cascades depending on the receptor subtype.

Gq/11-Coupled Pathway (M₁, M₃, M₅)

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Gi/o-Coupled Pathway (M₂, M₄)

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Conclusion

While isoaminile is known to possess muscarinic antagonist properties, a detailed understanding of its interaction with the five receptor subtypes is currently lacking in the public domain. The experimental framework provided in this guide offers a clear path for researchers to determine the binding affinity profile of isoaminile. Such data would be invaluable for a more complete pharmacological characterization, aiding in the prediction of its therapeutic and off-target effects and potentially guiding the development of more selective compounds in the future.

Cellular Targets of Isoaminile in Respiratory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally acting antitussive agent that has been used for the symptomatic relief of cough. Its mechanism of action is primarily attributed to its effects on cholinergic pathways within the respiratory system. This technical guide provides an in-depth analysis of the cellular targets of isoaminile, focusing on its interactions with muscarinic and nicotinic acetylcholine receptors. This document summarizes the available, albeit limited, quantitative data, outlines relevant experimental protocols for studying its pharmacological effects, and presents signaling pathways and experimental workflows using Graphviz visualizations. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in respiratory drug discovery and development.

Introduction

Cough is a complex reflex arc involving sensory afferent pathways, central processing in the brainstem, and efferent pathways leading to the coordinated contraction of respiratory muscles. Pharmacological intervention to suppress cough often involves targeting components of this reflex. Isoaminile has been identified as a cough suppressant, and early pharmacological studies have pointed towards its role as an anticholinergic agent. Understanding the specific cellular and molecular targets of isoaminile is crucial for elucidating its precise mechanism of action and for the development of more selective and efficacious antitussive therapies. This guide synthesizes the current knowledge on isoaminile's targets in respiratory pathways.

Cellular Targets of Isoaminile

The primary cellular targets of isoaminile identified in the literature are cholinergic receptors, which play a critical role in regulating airway smooth muscle tone, mucus secretion, and neurotransmission in the respiratory tract.

Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are widely expressed in the respiratory system. In the airways, M1, M2, and M3 are the predominant subtypes. M3 receptors on airway smooth muscle mediate bronchoconstriction, while M1 receptors in parasympathetic ganglia facilitate neurotransmission. M2 receptors act as autoreceptors on postganglionic cholinergic nerves, inhibiting further acetylcholine release.

Isoaminile has been characterized as an inhibitor of muscarinic receptors.[1] This action likely contributes to its antitussive effect by reducing acetylcholine-mediated bronchoconstriction and mucus secretion, which can be triggers for cough.

Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels found in autonomic ganglia, the adrenal medulla, and the central nervous system. In the respiratory system, nAChRs are present in parasympathetic ganglia, where they are involved in synaptic transmission.

Studies have shown that isoaminile acts as an inhibitor of nicotinic ganglionic receptors.[1] By blocking these receptors, isoaminile can modulate neurotransmission in the parasympathetic pathways that contribute to the cough reflex.

Quantitative Pharmacological Data

Despite the identification of isoaminile as a cholinergic antagonist, there is a significant lack of publicly available, detailed quantitative data on its binding affinities (Ki) and functional inhibition (IC50) at specific muscarinic and nicotinic receptor subtypes. The following table summarizes the known qualitative and potential quantitative interactions that would be critical to determine for a complete pharmacological profile.

| Target | Receptor Subtype | Interaction Type | Quantitative Data (Ki, IC50) | Reference |

| Muscarinic Receptor | M1, M2, M3 (putative) | Antagonist / Inhibitor | Data not available in searched literature | [1] |

| Nicotinic Receptor | Ganglionic Subtypes (putative) | Antagonist / Inhibitor | Data not available in searched literature | [1] |

Researchers are encouraged to perform radioligand binding assays and functional assays to determine these values.

Signaling Pathways

The anticholinergic action of isoaminile suggests its interference with key signaling pathways in the respiratory system.

Muscarinic Receptor Signaling in Airway Smooth Muscle

Activation of M3 muscarinic receptors on airway smooth muscle cells by acetylcholine leads to a signaling cascade resulting in bronchoconstriction. Isoaminile, as a muscarinic antagonist, would block this pathway.

Caption: Postulated inhibitory effect of Isoaminile on the M3 signaling pathway.

Nicotinic Receptor Signaling in Parasympathetic Ganglia